3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide

Description

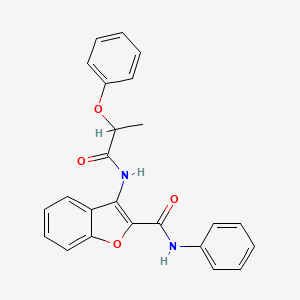

IUPAC Name: N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide CAS Number: 888462-23-5 Molecular Formula: C₂₅H₂₀N₂O₆ Molecular Weight: 444.44 g/mol Structure: The compound features a benzofuran core fused with a benzene ring, substituted at the 2-position with a carboxamide group (N-phenyl) and at the 3-position with a 2-phenoxypropanamido moiety. The SMILES string is CC(OC1=CC=CC=C1)C(=O)NC1=C(OC2=CC=CC=C12)C(=O)NC1=CC2=C(OCO2)C=C1 .

Applications: Benzofuran derivatives are critical intermediates in pharmaceutical synthesis, particularly for compounds like amiodarone and indene resins.

Properties

IUPAC Name |

3-(2-phenoxypropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-16(29-18-12-6-3-7-13-18)23(27)26-21-19-14-8-9-15-20(19)30-22(21)24(28)25-17-10-4-2-5-11-17/h2-16H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYINUSGDKUECNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with 2-phenoxypropanoic acid to form the amido linkage.

Coupling with Phenyl Group: Finally, the compound is coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit a biological response.

Affecting Signal Transduction: Influencing signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Observations:

Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) lack the fused oxygen heterocycle of benzofuran, reducing conformational flexibility .

Substituent Effects: The 2-phenoxypropanamido group in the target compound introduces a bulky, electron-rich side chain, which may influence solubility and receptor interactions. This contrasts with fenfuram’s methyl group, which offers minimal steric hindrance . Hydroxamic acid substituents (e.g., in N-phenyl-2-furohydroxamic acid) confer metal-chelating properties, making them suitable for antioxidant applications, unlike the carboxamide in the target compound .

Reactivity Notes:

- The benzofuran ring in the target compound is less reactive toward electrophilic substitution compared to furan due to aromatic stabilization, reducing side reactions during synthesis .

- The chloro substituent in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic aromatic substitution, a reactivity absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.